ethyl [(4-methoxybenzyl)amino](oxo)acetate
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Overview
Description
Ethyl (4-methoxybenzyl)aminoacetate is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is a derivative of ethyl acetate, where the hydrogen atom of the amino group is replaced by a 4-methoxybenzyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-methoxybenzyl)aminoacetate typically involves the reaction of ethyl acetate with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, can vary depending on the specific requirements of the synthesis .
Industrial Production Methods
In industrial settings, the production of ethyl (4-methoxybenzyl)aminoacetate may involve large-scale reactions using automated equipment to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-methoxybenzyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Ethyl (4-methoxybenzyl)aminoacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of ethyl (4-methoxybenzyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (4-methoxybenzyl)aminoacetate can be compared with other similar compounds, such as:
- Ethyl (2-methoxyethyl)aminoacetate
- Ethyl amino (4-propoxyphenyl)acetate hydrochloride
- Methyl { [2- (4-morpholinyl)ethyl]amino}acetate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. Ethyl (4-methoxybenzyl)aminoacetate is unique due to the presence of the 4-methoxybenzyl group, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methylamino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVMJWKVNKTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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